3-Chloro-5-fluoro-4-propoxyphenol
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Overview
Description
3-Chloro-5-fluoro-4-propoxyphenol is an aromatic compound with the molecular formula C9H10ClFO2 It is characterized by the presence of chloro, fluoro, and propoxy substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-propoxyphenol typically involves the substitution reactions on a phenol ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable phenol derivative is reacted with chloro and fluoro substituents under controlled conditions. The propoxy group can be introduced via an etherification reaction using propyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) and phase transfer catalysts are often employed to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can undergo further substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with various substituents.
Scientific Research Applications
3-Chloro-5-fluoro-4-propoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-propoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenol: Lacks the propoxy group, making it less lipophilic.
4-Propoxyphenol: Lacks the chloro and fluoro substituents, affecting its reactivity and biological activity.
5-Fluoro-2-chlorophenol: Different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
3-Chloro-5-fluoro-4-propoxyphenol is unique due to the combination of chloro, fluoro, and propoxy groups on the phenol ring. This unique substitution pattern imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
3-chloro-5-fluoro-4-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGXJLZWPLWYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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